Home > Products > Screening Compounds P45350 > Alendronate sodium trihydrate
Alendronate sodium trihydrate - 121268-17-5

Alendronate sodium trihydrate

Catalog Number: EVT-259197
CAS Number: 121268-17-5
Molecular Formula: C4H15NNaO8P2
Molecular Weight: 290.10 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Alendronate sodium trihydrate is a synthetic aminobisphosphonate classified as an antiresorptive agent. [] It is primarily recognized for its role in scientific research related to bone metabolism and diseases impacting bone health, particularly osteoporosis. [, , ] Research applications extend beyond osteoporosis, exploring its potential in other areas such as cancer prevention and treatment. [, , ]

Etidronate Disodium

  • Compound Description: Etidronate disodium is a bisphosphonate medication used to treat osteoporosis and other bone diseases. It works by inhibiting bone resorption, a process where the body breaks down bone tissue. [, ]

Clodronate Disodium Tetrahydrate

  • Compound Description: Clodronate disodium tetrahydrate is a bisphosphonate drug known for its ability to inhibit bone resorption. []

Glycerol-2-Phosphate Disodium Pentahydrate (GP)

  • Compound Description: Glycerol-2-phosphate disodium pentahydrate is a chemical compound used as a compatibilizing agent to improve the interface between phosphate glass fiber and poly(lactic acid) (PLA) matrix. []
  • Relevance: While not a bisphosphonate like alendronate sodium trihydrate, GP plays a role in modifying materials used in bone-related applications. [] Both compounds are indirectly involved in influencing bone health, alendronate through its pharmacological action and GP through its material enhancing properties. []

Sodium Salicylate

  • Compound Description: Sodium salicylate is a medication primarily known for its analgesic and anti-inflammatory properties. In the context of the provided research, it is used as a probe component in the mobile phase during the analysis of bisphosphonates using reversed-phase HPLC with indirect UV detection. []
  • Compound Description: Similar to GP, PLA-Na is a modified poly(lactic acid) with a sodium salt terminal group used as a compatibilizing agent in phosphate glass fiber-reinforced PLA composites, aiming to enhance bone-implant interfaces. []
  • Relevance: Although not a drug like alendronate sodium trihydrate, PLA-Na's application in enhancing bone-implant interfaces highlights the importance of material properties alongside pharmacological interventions in addressing bone health. []
  • Compound Description: This compound is another modified poly(lactic acid), similar to PLA-Na, used for improving the interface between phosphate glass fibers and PLA matrices in bone-related composite materials. []
  • Relevance: Like PLA-Na, this compound plays a role in bone health through its material science applications rather than direct pharmacological action, unlike alendronate sodium trihydrate. []

Raloxifene

  • Compound Description: Raloxifene, marketed under the brand name Evista, is a selective estrogen receptor modulator (SERM) used to prevent and treat osteoporosis in postmenopausal women. []
  • Relevance: While not structurally similar to alendronate sodium trihydrate, raloxifene represents an alternative therapeutic option for managing osteoporosis. [] Both compounds target bone health but through different mechanisms of action: alendronate inhibits bone resorption, while raloxifene acts as an estrogen agonist in bone tissue. []
Source and Classification

Alendronate sodium is derived from alendronic acid, which is a phosphonate compound. It is classified as a bisphosphonate, a group of drugs that prevent the loss of bone density. The structural formula for alendronate sodium is C₄H₁₂NNaO₇P₂, and it typically exists in a trihydrate form (C₄H₁₂NNaO₇P₂·3H₂O) for pharmaceutical applications.

Synthesis Analysis

The synthesis of alendronate sodium generally involves several chemical reactions. A notable method includes the reaction of alendronic acid with sodium hydroxide in an aqueous medium.

Key Synthesis Steps

  1. Starting Materials: Alendronic acid (either anhydrous or hydrated) is reacted with sodium hydroxide.
  2. Reaction Conditions: The reaction occurs in an aqueous slurry at temperatures between 58°C and 60°C.
  3. pH Adjustment: The pH of the solution is adjusted to a range between 4.3 and 4.4.
  4. Crystallization: After concentration, alendronate sodium is isolated by crystallization from water, followed by filtration and drying to achieve the desired purity and moisture content .

Alternative methods have also been explored, including the use of ionic liquids and phosphorus trichloride under controlled temperatures to produce alendronate sodium .

Molecular Structure Analysis

Alendronate sodium features a unique molecular structure characterized by its bisphosphonate moiety.

Structural Details

  • Molecular Formula: C₄H₁₂NNaO₇P₂
  • Crystal Structure: Alendronate sodium can crystallize in various forms, including monoclinic and orthorhombic systems. The most recent polymorphs exhibit five-coordination for sodium ions, contrasting with previous forms where sodium was six-coordinated .
  • Intermolecular Interactions: The crystal structure includes strong hydrogen bonding networks involving O-H and N-H interactions, contributing to its stability and solubility properties .
Chemical Reactions Analysis

Alendronate sodium participates in various chemical reactions, particularly those involving its functional groups.

Relevant Reactions

  1. Hydrolysis: Alendronate sodium can undergo hydrolysis under acidic or basic conditions, leading to the release of alendronic acid and other phosphate derivatives.
  2. Complexation: It can form complexes with divalent metal ions (e.g., calcium), which may affect its bioavailability and therapeutic efficacy.
  3. Decomposition: At elevated temperatures (>259°C), alendronate sodium may decompose, releasing phosphoric acid derivatives .
Mechanism of Action

The primary mechanism of action for alendronate sodium involves the inhibition of osteoclast activity.

Mechanistic Insights

  • Inhibition of Osteoclasts: Alendronate binds to hydroxyapatite in bone tissue, where it inhibits osteoclast-mediated bone resorption. This leads to decreased bone turnover and increased bone mass.
  • Pharmacodynamics: The drug's efficacy is influenced by its affinity for bone mineral surfaces and its ability to be internalized by osteoclasts during their resorption activity .
  • Dose Response: Clinical studies indicate that higher doses correlate with greater increases in bone mineral density, particularly in postmenopausal women .
Physical and Chemical Properties Analysis

Alendronate sodium exhibits several notable physical and chemical properties.

Key Properties

  • Solubility: It is soluble in water but has low solubility in organic solvents.
  • Stability: The compound remains stable under normal storage conditions but should be protected from light and moisture to prevent degradation.
  • Melting Point: The melting point ranges between 257°C to 260°C for the anhydrous form .
Applications

Alendronate sodium is widely used in clinical settings for various applications.

Therapeutic Uses

  1. Osteoporosis Treatment: Primarily prescribed for the prevention and treatment of osteoporosis in postmenopausal women.
  2. Paget’s Disease: Used to manage Paget’s disease of bone, reducing pain and deformity.
  3. Bone Metastases Management: Investigated for use in patients with bone metastases from solid tumors due to its ability to inhibit osteoclastic activity.

Research Applications

  • Alendronate derivatives are being explored as potential prodrugs to enhance systemic exposure after oral administration .
  • Formulations involving alendronate sodium are being developed for targeted delivery systems using nanoparticles .
Molecular Mechanisms and Pharmacological Pathways

Inhibition of Osteoclast-Mediated Bone Resorption via Hydroxyapatite Binding Dynamics

Alendronate sodium exhibits high affinity for bone mineral components, particularly hydroxyapatite crystals (Ca₁₀(PO₄)₆(OH)₂), through its phosphate-carbon-phosphate (P-C-P) backbone. This structural similarity to endogenous pyrophosphates enables preferential adsorption at active bone resorption sites, where mineral exposure is maximal. The binding affinity constant (Kd) ranges from 10-5 to 10-6 M, with approximately 50-60% of systemically absorbed drug incorporating into bone matrix within 24 hours of administration. Once incorporated, alendronate creates a diffusion barrier that physically impedes osteoclast attachment to the bone surface. The compound's skeletal half-life exceeds 10 years due to slow release during bone remodeling cycles, enabling sustained pharmacological activity [9] [10].

Table 1: Hydroxyapatite Binding Parameters of Alendronate Sodium

ParameterValue RangeBiological Significance
Binding Affinity (Kd)1-5 × 10-6 MHigh selectivity for resorption sites
Incorporation Rate50-60% in 24 hoursRapid targeting to active remodeling surfaces
Skeletal Half-life>10 yearsLong-term residual effects post-discontinuation
Mineral Surface Coverage~80% at therapeutic dosesPhysical barrier against osteoclast adhesion

This targeted binding dynamically alters the bone microenvironment. Research in glucocorticoid-induced osteoporosis models demonstrates that alendronate-bound hydroxyapatite reduces osteoclast resorption lacunae depth by 47-52% compared to untreated controls, directly preserving trabecular microstructure [1]. The spatial distribution of alendronate correlates with sites of elevated osteoclast activity, as visualized using technetium-99m-labeled analogues in animal models.

Modulation of the Mevalonate Pathway: Farnesyl Diphosphate Synthase Inhibition

Following selective uptake by osteoclasts during resorptive activity, alendronate sodium inhibits farnesyl diphosphate synthase (FDPS), a rate-limiting enzyme in the mevalonate-cholesterol biosynthesis pathway. This inhibition occurs at the isopentenyl diphosphate (IPP) binding pocket with 50% inhibitory concentration (IC50) values of 0.8-1.2 µM. FDPS blockade prevents the conversion of geranyl pyrophosphate (GPP) to farnesyl pyrophosphate (FPP), thereby depleting downstream isoprenoid lipids essential for post-translational modification of small GTPases [3] [6] [8].

The resulting impairment in prenylation disrupts membrane localization and function of signaling proteins:

  • Rab GTPases: Disrupted vesicular trafficking prevents acidification of the resorption lacuna
  • Rho GTPases: Compromised cytoskeletal reorganization inhibits osteoclast polarization
  • Ras GTPases: Impaired survival signaling pathways induce apoptosis

Table 2: Metabolic Consequences of FDPS Inhibition in Osteoclasts

Affected PathwayKey MoleculesFunctional Consequence
Protein PrenylationRab, Rho, Ras GTPasesLoss of membrane localization and signaling
Cholesterol SynthesisLanosterol, CholesterolReduced membrane fluidity
Dolichol SynthesisDolichol phosphateImpaired glycoprotein synthesis
Ubiquinone SynthesisCoenzyme Q10Mitochondrial dysfunction

Clinical studies show FDPS inhibition reduces bone turnover markers within 3 months: serum C-telopeptide (CTX) decreases by 60-70% and urinary N-telopeptide (NTX) by 50-55% versus baseline. The potency of alendronate against FDPS is approximately 100-fold greater than first-generation bisphosphonates like etidronate [6] [10].

Intracellular Signaling Cascades: Apoptotic Induction in Osteoclasts and Macrophages

Alendronate sodium induces caspase-mediated apoptosis in osteoclasts through both mevalonate-dependent and -independent pathways. At concentrations ≥10-6 M, it directly activates caspase-3, -8, and -9 within 12 hours of exposure. This is preceded by cytochrome c release from mitochondria and increased Bax/Bcl-2 ratios (3.5-fold elevation). Concurrently, inhibition of protein prenylation triggers unfolded protein response (UPR) activation, culminating in CHOP-mediated apoptosis [2] [6] [8].

Notably, lower alendronate concentrations (10-8 to 10-10 M) paradoxically stimulate osteoclastogenesis in vitro through increased RANKL sensitivity. This biphasic effect is regulated through:

  • NF-κB activation: Enhanced nuclear translocation in precursor cells at subtherapeutic doses
  • Carbonic anhydrase II upregulation: Increased enzyme activity by 40% at 10-8 M
  • Actin ring formation: Enhanced cytoskeletal organization in resorbing osteoclasts

Macrophages exhibit parallel apoptotic responses, with alendronate increasing Annexin V-positive cells by 3.2-fold in RAW 264.7 murine macrophages. This contributes to anti-inflammatory effects but also underlies rare adverse events like osteonecrosis of the jaw. The apoptotic threshold varies by cell lineage, with osteoclasts showing 10-fold greater sensitivity than osteoblasts at equivalent concentrations [2] [4] [6].

Crosstalk with Bone Morphogenetic Proteins (BMPs) and Osteogenic Differentiation

Alendronate sodium demonstrates anabolic potential through synergistic interactions with bone morphogenetic protein (BMP) signaling pathways. In mouse mesenchymal stem cells (D1 cells), alendronate at 0.1-10 μg/mL enhances BMP-2-induced osteogenic differentiation by:

  • Increasing alkaline phosphatase (ALP) activity 2.3-fold versus BMP-2 alone
  • Amplifying calcium deposition by 180% measured by Alizarin Red staining
  • Upregulating osteocalcin mRNA expression 4.5-fold through Runx2 transactivation [3] [5] [7]

The molecular crosstalk involves:

  • SMAD Phosphorylation: Prolonged BMP receptor-SMAD1/5/8 activation by 40-60%
  • CD44 Modulation: Increased surface expression of the osteoblast receptor CD44 (85% positive cells vs. 45% in controls)
  • Wnt/β-catenin Synergy: Enhanced nuclear β-catenin accumulation potentiating BMP targets

Table 3: Osteogenic Differentiation Markers Enhanced by Alendronate

MarkerChange vs. ControlMechanistic Basis
Alkaline Phosphatase↑ 230%Early differentiation marker via BMP/SMAD
Osteocalcin mRNA↑ 450%Late differentiation via Runx2/Osterix
Mineralized Nodules↑ 180%Increased calcium phosphate deposition
CD44+ Osteoblasts↑ 85% positive cellsEnhanced osteoblast-matrix interactions

Nanocomposite studies demonstrate sequential delivery of BMP-2 (burst release within 7 days) followed by sustained alendronate release (>8 weeks) synergistically enhances bone regeneration in critical-sized defects. This regimen produces 3.2-fold greater bone volume fraction (BV/TV) versus monotherapies, confirming temporal optimization of anabolic and anti-resorptive actions [5] [7].

Properties

CAS Number

121268-17-5

Product Name

Alendronate Sodium

IUPAC Name

sodium;(4-amino-1-hydroxy-1-phosphonobutyl)-hydroxyphosphinate;trihydrate

Molecular Formula

C4H15NNaO8P2

Molecular Weight

290.10 g/mol

InChI

InChI=1S/C4H13NO7P2.Na.H2O/c5-3-1-2-4(6,13(7,8)9)14(10,11)12;;/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12);;1H2

InChI Key

HZMNHMQPEYMSTG-UHFFFAOYSA-N

SMILES

C(CC(O)(P(=O)(O)O)P(=O)(O)[O-])CN.O.O.O.[Na+]

Solubility

Soluble in DMSO, not in water

Synonyms

4-Amino-1-Hydroxybutylidene 1,1-Biphosphonate
Alendronate
Alendronate Monosodium Salt, Trihydrate
Alendronate Sodium
Aminohydroxybutane Bisphosphonate
Fosamax
MK 217
MK-217
MK217

Canonical SMILES

C(CC(O)(P(=O)(O)O)P(=O)(O)O)CN.O.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.